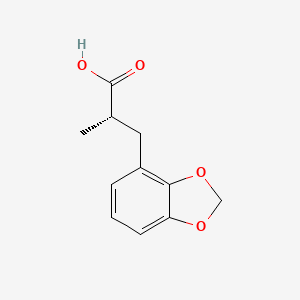

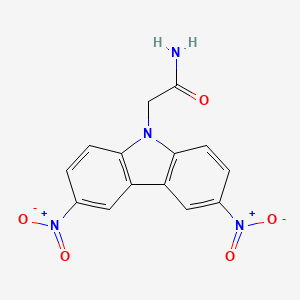

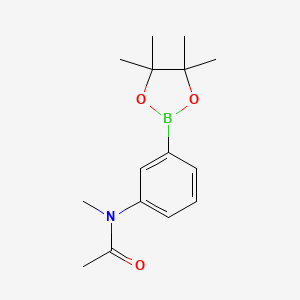

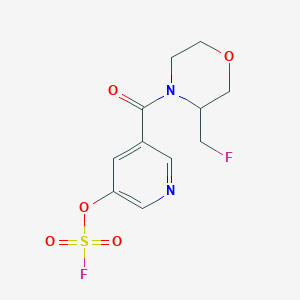

2-(3,6-Dinitrocarbazol-9-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

While specific chemical reactions involving “2-(3,6-Dinitrocarbazol-9-yl)acetamide” are not detailed in the available resources, acetamide, a related compound, has been studied for its reactions with base-contaminated acetonitrile and as a by-product of some drug substances . Additionally, N-cyanoacetamides, which could be structurally similar, have been discussed for their chemical reactivity and reactions to obtain biologically active novel heterocyclic moieties .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,6-Dinitrocarbazol-9-yl)acetamide” are not explicitly mentioned in the available resources .Scientific Research Applications

Photocatalysis

4CzIPN: serves as a powerful organophotocatalyst. Its excellent redox window, good chemical stability, and broad applicability make it an attractive metal-free photocatalyst. Since 2016, researchers have explored its use in various organic reactions, leveraging its electron donor (carbazolyl) and electron acceptor (dicyanobenzene) moieties .

Electrochromic Devices

Copolymers containing 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole units find applications as electrodes in electrochromic devices. These devices exhibit reversible color changes upon applying an electric field, making them useful for smart windows, displays, and energy-efficient technologies .

Organic Light-Emitting Diodes (OLEDs)

While OLEDs typically rely on metal complexes, 4CzIPN offers an alternative. Its unique structure allows for efficient charge transport and emission. Researchers have explored its use as an emitter material, enhancing OLED performance .

Sensing Applications

The electron-rich carbazolyl group in 4CzIPN makes it suitable for sensing applications. Researchers have investigated its fluorescence properties for detecting specific analytes, such as metal ions or environmental pollutants .

Organic Photovoltaics (OPVs)

Due to its donor–acceptor architecture, 4CzIPN has been studied as a component in organic solar cells. Its ability to absorb light efficiently and facilitate charge separation contributes to its potential in OPVs .

Photochemical Reactions

Researchers have harnessed 4CzIPN in photochemical transformations. Its photocatalytic properties enable selective bond formation, which is valuable in synthetic chemistry. Applications include C–H functionalization, cross-coupling reactions, and more .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-(3,6-Dinitrocarbazol-9-yl)acetamide may also interact with various biological targets.

Mode of Action

The exact mode of action of 2-(3,6-Dinitrocarbazol-9-yl)acetamide is currently unknown. Based on the structure of the compound, it can be hypothesized that it may interact with its targets in a manner similar to other indole derivatives .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be hypothesized that this compound may have diverse molecular and cellular effects.

Safety and Hazards

Future Directions

Indole derivatives, which could be structurally similar to “2-(3,6-Dinitrocarbazol-9-yl)acetamide”, have been suggested to possess diverse biological activities and have immeasurable potential to be explored for newer therapeutic possibilities . Another study suggests that phthalimido-thiazolidine derivatives may be useful in cancer therapy .

properties

IUPAC Name |

2-(3,6-dinitrocarbazol-9-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5/c15-14(19)7-16-12-3-1-8(17(20)21)5-10(12)11-6-9(18(22)23)2-4-13(11)16/h1-6H,7H2,(H2,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVUEVFLMWYJNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2CC(=O)N)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,6-Dinitrocarbazol-9-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate](/img/structure/B2413524.png)

![(Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2413525.png)

![(3r,5r,7r)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)adamantane-1-carboxamide](/img/structure/B2413529.png)

![2-({4-amino-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2413533.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B2413536.png)

![3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2413540.png)